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Introduction
Vidupiprant (formerly AMG 853) is a potent dual antagonist of the prostaglandin D2 (PGD2)

receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells

(CRTH2, also known as DP2).[1][2][3] PGD2 is a key mediator in allergic inflammation,

primarily released by mast cells, and exerts its pro-inflammatory effects through the activation

of these two G-protein coupled receptors. The dual antagonism of both DP1 and CRTH2

receptors by Vidupiprant presents a promising therapeutic strategy for inflammatory conditions

such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview

of the initial in-vitro studies that characterized the pharmacological profile of Vidupiprant.

Core Data Presentation
The following tables summarize the quantitative data from initial in-vitro studies on

Vidupiprant, focusing on its binding affinity for the DP1 and CRTH2 receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611685?utm_src=pdf-interest
https://www.benchchem.com/product/b611685?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018074/
https://pubmed.ncbi.nlm.nih.gov/22930276/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.824686/full
https://www.benchchem.com/product/b611685?utm_src=pdf-body
https://www.benchchem.com/product/b611685?utm_src=pdf-body
https://www.benchchem.com/product/b611685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Receptor Assay Type Parameter Value (nM) Conditions

Vidupiprant

(AMG 853)
CRTH2 (DP2)

Radioligand

Displacement
IC50 2.1

[³H]-PGD₂

displacement

from HEK293

cell

membranes

Vidupiprant

(AMG 853)
DP1

Radioligand

Displacement
IC50 28

[³H]-PGD₂

displacement

from HEK293

cell

membranes

Table 1: In-Vitro Binding Affinity of Vidupiprant for Human DP1 and CRTH2 Receptors.[1]

Experimental Protocols
This section details the methodologies for key in-vitro experiments used to characterize

Vidupiprant.

Radioligand Binding Assays
Objective: To determine the binding affinity of Vidupiprant for the human CRTH2 (DP2) and

DP1 receptors.

General Protocol (Filtration Binding Assay):[4]

Membrane Preparation:

HEK-293 cells stably expressing either human CRTH2 or DP1 receptors are harvested.

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM

EDTA, pH 7.4) containing protease inhibitors.

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and

resuspended in an appropriate assay buffer.
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Protein concentration of the membrane preparation is determined using a standard

method (e.g., BCA assay).

Competitive Binding Assay:

The assay is performed in a 96-well plate format.

To each well, the following are added in order:

Assay buffer.

A fixed concentration of the radioligand, [³H]-PGD₂ (typically at or below its Kd value for

the respective receptor).

Increasing concentrations of unlabeled Vidupiprant (or a reference compound for

determining non-specific binding, e.g., 10 µM cold PGD₂).

The cell membrane preparation (a specific amount of protein per well).

The plate is incubated (e.g., 60-120 minutes at room temperature or 30°C) to allow the

binding to reach equilibrium.

Separation and Detection:

The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g.,

Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound

radioligand from the free radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioactivity.

The filters are dried, and a scintillation cocktail is added.

The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis:
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Specific binding is calculated by subtracting non-specific binding (in the presence of

excess unlabeled ligand) from the total binding.

The IC50 value (the concentration of Vidupiprant that inhibits 50% of the specific binding

of the radioligand) is determined by non-linear regression analysis of the competition

curve.

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

Functional Assays
Objective: To assess the functional antagonism of Vidupiprant on PGD2-induced basophil

activation.

Protocol:

Cell Isolation:

Human basophils are isolated from peripheral blood of healthy donors, for example, by

negative selection methods.

Cell Stimulation:

Isolated basophils are pre-incubated with Vidupiprant (e.g., 1 µM) or vehicle control for a

specified time.

The cells are then stimulated with a known concentration of PGD₂ (e.g., 1 µM) for a

suitable duration (e.g., 20 hours).

Flow Cytometry Analysis:

Following stimulation, the cells are stained with fluorescently labeled antibodies against

basophil surface markers, including an activation marker such as CD203c.

The expression level of CD203c on the basophil population is quantified using a flow

cytometer.
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Data Analysis:

The mean fluorescence intensity (MFI) or the percentage of CD203c-positive cells is

determined for each condition.

The ability of Vidupiprant to inhibit the PGD₂-induced upregulation of CD203c is

calculated.

Objective: To measure the inhibitory effect of Vidupiprant on CRTH2-mediated intracellular

calcium release.

General Protocol:

Cell Preparation:

Cells expressing the CRTH2 receptor (e.g., CHO-K1 cells or human eosinophils) are

seeded in a multi-well plate.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according

to the manufacturer's instructions. This is typically done in a buffer containing probenecid

to prevent dye leakage.

Compound Incubation:

The cells are pre-incubated with varying concentrations of Vidupiprant or vehicle control.

Stimulation and Measurement:

The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

A baseline fluorescence reading is taken before the addition of an agonist.

A CRTH2 agonist (e.g., PGD₂) is added to the wells to stimulate the cells.

The change in fluorescence intensity, which corresponds to the change in intracellular

calcium concentration, is measured in real-time.

Data Analysis:
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The peak fluorescence response is determined for each well.

The inhibitory effect of Vidupiprant is calculated by comparing the response in the

presence of the antagonist to the response with the agonist alone.

An IC50 value for the inhibition of calcium mobilization can be determined.
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Caption: Signaling pathways of DP1 and CRTH2 (DP2) receptors and the antagonistic action of

Vidupiprant.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Experimental workflow for an intracellular calcium mobilization assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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